10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid
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Overview
Description
10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid is a complex organic compound belonging to the furan family. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid involves multiple steps, including the formation of the furan ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the furan ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the methyl, methylene, and carboxylic acid groups through various organic reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used in the development of new antimicrobial agents due to its furan core.
Biological Studies: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. The furan ring can interact with biological macromolecules, disrupting their normal function. The specific pathways and targets depend on the biological context and the specific functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Similar in structure but with a benzene ring fused to the furan ring.
Nitrofurans: Contain a nitro group on the furan ring and are known for their antimicrobial properties.
Uniqueness
10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid is unique due to its specific functional groups and complex structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H24O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
10-methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid |
InChI |
InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22) |
InChI Key |
IOPBGRHISQTQKP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C(=O)O |
Origin of Product |
United States |
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